molecular formula C14H11NO3S B074727 1-(5,5-dioxophenothiazin-10-yl)ethanone CAS No. 1220-99-1

1-(5,5-dioxophenothiazin-10-yl)ethanone

Cat. No.: B074727
CAS No.: 1220-99-1
M. Wt: 273.31 g/mol
InChI Key: UNVGDZPNNRQUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,5-dioxophenothiazin-10-yl)ethanone is a chemical compound with the molecular formula C14H11NO3S and a molecular weight of 273.3 g/mol . It is also known by its chemical name, 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethan-1-one . This compound is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

The synthesis of 1-(5,5-dioxophenothiazin-10-yl)ethanone can be achieved through several methods. One common method involves the oxidation of phenothiazine using oxidizing agents such as hydrogen peroxide, tert-butyl hydroperoxide, or peracetic acid . The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained. Another method involves the direct synthesis of phenothiazine dioxide using sulfuric acid and hydrogen peroxide under oxidative conditions . Industrial production methods may vary, but they generally follow similar principles of oxidation and controlled reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(5,5-dioxophenothiazin-10-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenothiazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-(5,5-dioxophenothiazin-10-yl)ethanone involves its interaction with molecular targets and pathways in biological systems. Phenothiazine derivatives are known to interact with various receptors and enzymes, leading to their therapeutic effects. For example, they can inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The specific molecular targets and pathways involved may vary depending on the derivative and its intended application.

Comparison with Similar Compounds

1-(5,5-dioxophenothiazin-10-yl)ethanone can be compared with other similar compounds, such as promethazine hydrochloride, thiazinamium, and promazine . These compounds share a similar phenothiazine core structure but differ in their functional groups and specific applications. For example, promethazine hydrochloride is commonly used as an antihistamine and antiemetic, while promazine is used as an antipsychotic . The uniqueness of this compound lies in its specific functional groups and its applications in analytical chemistry and dye synthesis.

Biological Activity

1-(5,5-Dioxophenothiazin-10-yl)ethanone is a compound belonging to the phenothiazine class, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H11NO3S
  • Molecular Weight : 273.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Phenothiazine derivatives are known to exhibit activity against several types of receptors and enzymes:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms .
  • Receptor Interaction : Similar to other phenothiazines, it may interact with neurotransmitter receptors, potentially influencing mood and behavior. This property is particularly relevant in the context of psychiatric disorders.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Antitumor Activity

Phenothiazine derivatives are also recognized for their potential antitumor effects. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antioxidant Properties

The compound has shown antioxidant activity, which can protect cells from oxidative damage. This property is crucial in preventing chronic diseases linked to oxidative stress.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenothiazine derivatives highlighted the effectiveness of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Antitumor Mechanisms

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings were corroborated by flow cytometry analysis and caspase activity assays .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
PromethazineC17H20N2SAntihistaminic, sedative
ThioridazineC18H22ClN3SAntipsychotic
This compoundC14H11NO3SAntimicrobial, antitumor

Properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10(16)15-11-6-2-4-8-13(11)19(17,18)14-9-5-3-7-12(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVGDZPNNRQUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323273
Record name 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220-99-1
Record name Phenothiazine, 5,5-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.